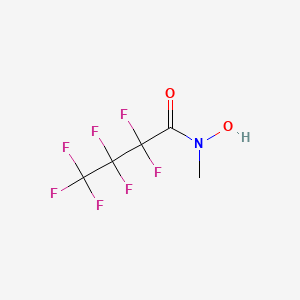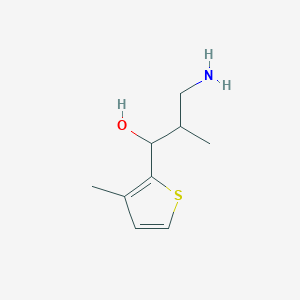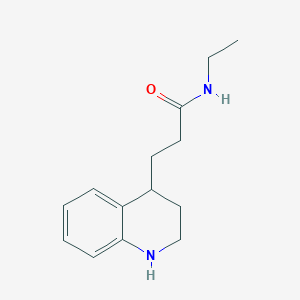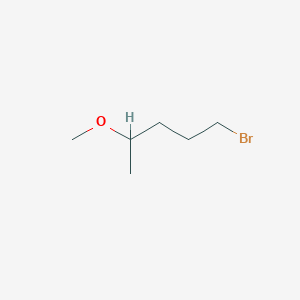
1-Bromo-4-methoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxypentane is an organic compound with the molecular formula C6H13BrO It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a pentane chain
Preparation Methods
1-Bromo-4-methoxypentane can be synthesized through several methods. One common approach involves the bromination of 4-methoxypentanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction typically proceeds as follows:
[ \text{CH3O(CH2)4OH} + \text{PBr3} \rightarrow \text{CH3O(CH2)4Br} + \text{H3PO3} ]
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-4-methoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by a nucleophile, such as hydroxide (OH-), cyanide (CN-), or amine (NH2-), leading to the formation of different substituted products.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-methoxypentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxypentane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a transition state, which then undergoes further transformation. The bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
1-Bromo-4-methoxypentane can be compared to other brominated ethers and alkyl bromides, such as:
1-Bromo-4-methylpentane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
1-Bromo-4-chloropentane: Contains a chlorine atom instead of a methoxy group, resulting in distinct chemical behavior.
1-Bromo-4-ethoxypentane: Has an ethoxy group instead of a methoxy group, affecting its solubility and reactivity.
The presence of the methoxy group in this compound makes it unique, providing specific properties and reactivity patterns that are valuable in various chemical processes.
Properties
Molecular Formula |
C6H13BrO |
|---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
1-bromo-4-methoxypentane |
InChI |
InChI=1S/C6H13BrO/c1-6(8-2)4-3-5-7/h6H,3-5H2,1-2H3 |
InChI Key |
METYEKWKVRJCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


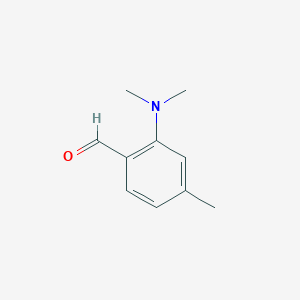
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
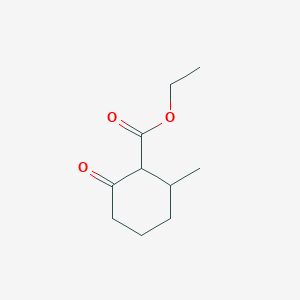
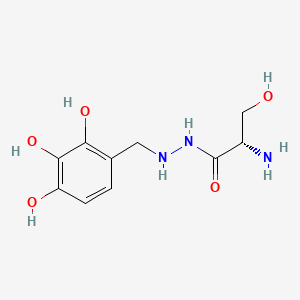
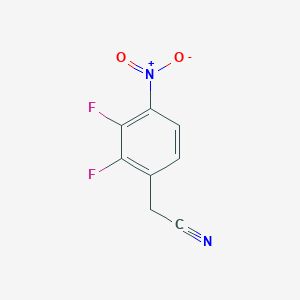
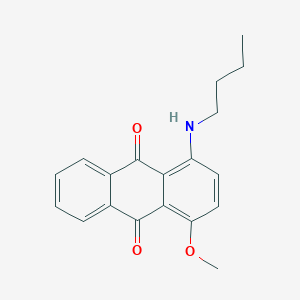
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
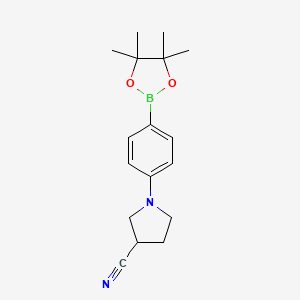
![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)

